molecular formula C23H27N3O4S B2823416 Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate CAS No. 1040643-99-9

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate

Cat. No.: B2823416
CAS No.: 1040643-99-9
M. Wt: 441.55
InChI Key: FWFLOSFUAGPGCZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole core with a piperidine carboxylate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with 2-bromoacetophenone under basic conditions to form the thiazole ring.

    Coupling with piperidine: The thiazole intermediate is then coupled with piperidine-3-carboxylate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxyl group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Conversion of the methoxy group to a carboxyl group results in a carboxylic acid derivative.

    Reduction: Reduction of the ester group yields the corresponding alcohol.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate is unique due to its combination of an imidazo[2,1-b]thiazole core with a piperidine carboxylate ester, which imparts distinct biological activities and chemical properties compared to other thiazole derivatives .

Properties

IUPAC Name

ethyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-3-30-22(28)17-5-4-12-25(13-17)21(27)11-8-18-15-31-23-24-20(14-26(18)23)16-6-9-19(29-2)10-7-16/h6-7,9-10,14-15,17H,3-5,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFLOSFUAGPGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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